

# Validating the Structure of 5-Carbethoxy-2-thiouracil: A Spectroscopic Comparison Guide

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## Compound of Interest

Compound Name: 5-Carbethoxy-2-thiouracil

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This guide provides a comprehensive validation of the molecular structure of **5-Carbethoxy-2-thiouracil** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. By comparing its spectral data with that of structurally related compounds, we can confidently confirm the arrangement of functional groups and the overall molecular framework. This information is critical for researchers in medicinal chemistry and drug development, where precise structural confirmation is paramount for understanding biological activity and ensuring compound identity.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR and IR spectroscopy for **5-Carbethoxy-2-thiouracil**, alongside comparative data from similar molecules. Due to the limited availability of a published  $^{13}\text{C}$  NMR spectrum for **5-Carbethoxy-2-thiouracil**, a comparative analysis with related structures is provided to predict the expected chemical shifts.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Solvent: DMSO-d<sub>6</sub>)

Compound	Chemical Shift ( $\delta$ ) ppm and Multiplicity	Assignment
5-Carbethoxy-2-thiouracil	12.5 (br s, 1H), 12.2 (br s, 1H), 8.0 (s, 1H), 4.2 (q, 2H), 1.2 (t, 3H)	N-H (amide), N-H (amide), C6- H, -CH <sub>2</sub> - (ethyl), -CH <sub>3</sub> (ethyl)
2-Thiouracil	~12.0 (br s, 2H), 7.5 (d, 1H), 5.7 (d, 1H)	N-H, C6-H, C5-H
5-Carboxy-2-thiouracil	~12.5 (br s, 1H), ~12.0 (br s, 1H), ~8.0 (s, 1H)	N-H, N-H, C6-H

Table 2: IR Spectroscopic Data (Solid Phase)

Compound	Key Absorption Bands ( $\text{cm}^{-1}$ )	Assignment
5-Carbethoxy-2-thiouracil	~3400-3200 (broad), ~3100, ~2980, 1755, 1733, ~1650, ~1250	N-H stretching, C-H (aromatic/vinylic), C-H (aliphatic), C=O stretching (ester), C=O stretching (amide), C=C stretching, C-O stretching
2-Thiouracil	~3400-3200 (broad), ~1680	N-H stretching, C=O stretching
5-Carboxy-2-thiouracil	~3400-3200 (broad), ~1700, ~1650	O-H and N-H stretching, C=O stretching (carboxylic acid), C=O stretching (amide)

Table 3: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **5-Carbethoxy-2-thiouracil** (based on related structures)

Carbon Atom	Predicted Chemical Shift ( $\delta$ ) ppm	Rationale based on Analogs (e.g., 5- substituted uracils and thiouracils)
C=S (C2)	~175-180	The thiocarbonyl carbon is expected to be significantly downfield.
C=O (C4)	~160-165	The amide carbonyl carbon.
C5	~100-110	The carbon bearing the carbethoxy group, shifted upfield relative to C6.
C6	~140-150	The vinylic carbon adjacent to the amide nitrogen.
C=O (ester)	~165-170	The ester carbonyl carbon.
-CH <sub>2</sub> - (ethyl)	~60-65	The methylene carbon of the ethyl ester.
-CH <sub>3</sub> (ethyl)	~14-16	The methyl carbon of the ethyl ester.

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

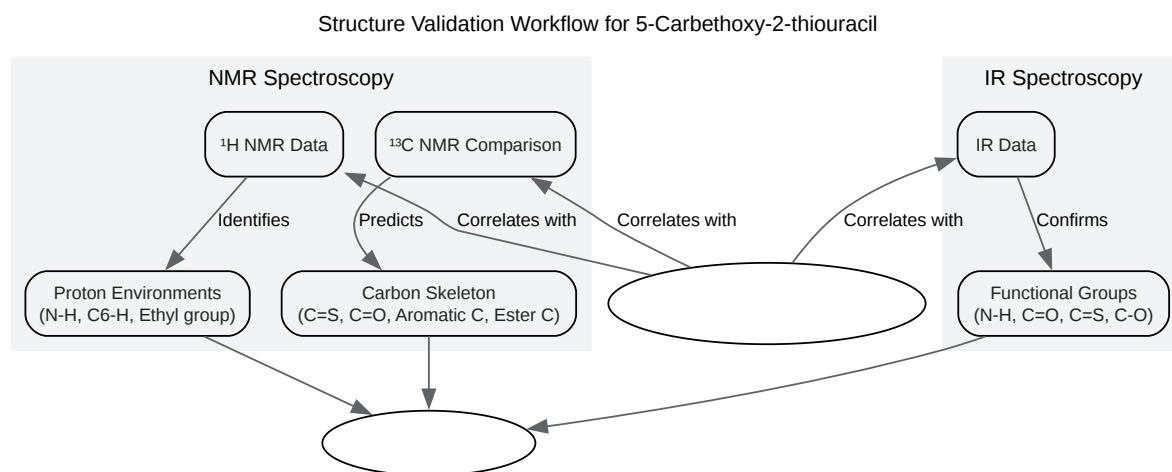
A sample of **5-Carbethoxy-2-thiouracil** is dissolved in deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The use of DMSO-d<sub>6</sub> is crucial for observing the exchangeable N-H protons of the thiouracil ring. The <sup>1</sup>H NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Tetramethylsilane (TMS) is used as an internal standard ( $\delta$  = 0.00 ppm). For <sup>13</sup>C NMR, a proton-decoupled spectrum is obtained to simplify the spectrum to one peak per unique carbon atom.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of solid **5-Carbethoxy-2-thiouracil** is typically obtained using the Potassium Bromide (KBr) pellet method. A small amount of the finely ground sample is intimately mixed with dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. The pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ . Alternatively, the Attenuated Total Reflectance (ATR) technique can be used for a solid sample, where the sample is placed directly on the ATR crystal.

## Structure Validation Workflow

The following diagram illustrates the logical workflow for validating the structure of **5-Carbethoxy-2-thiouracil** using the obtained spectroscopic data.



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Caption: Workflow for structural validation.

## Interpretation and Comparison

The <sup>1</sup>H NMR spectrum of **5-Carbethoxy-2-thiouracil** clearly shows the presence of two exchangeable N-H protons, a singlet for the proton at the C6 position of the pyrimidine ring,

and the characteristic quartet and triplet of an ethyl group. This pattern is consistent with the proposed structure and compares favorably with the spectra of related thiouracil and uracil derivatives.

The IR spectrum provides crucial information about the functional groups present. The broad absorption in the 3400-3200  $\text{cm}^{-1}$  region is characteristic of N-H stretching vibrations, typical for the amide groups in the thiouracil ring. The strong, distinct peaks observed at 1755  $\text{cm}^{-1}$  and 1733  $\text{cm}^{-1}$  are indicative of the two different carbonyl groups: one from the ester and one from the amide.<sup>[1]</sup> The presence of a C=S bond is more difficult to assign definitively from the IR spectrum alone as its absorption is often weak and can be coupled with other vibrations, but its presence is strongly inferred from the starting materials and the  $^{13}\text{C}$  NMR comparison.

By comparing the spectroscopic data of **5-Carbethoxy-2-thiouracil** with known compounds, we can confidently assign the observed signals and confirm the connectivity of the atoms, thus validating its chemical structure. This rigorous analysis is an essential step in the quality control and characterization of this compound for its potential applications in research and development.

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## References

- 1. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
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